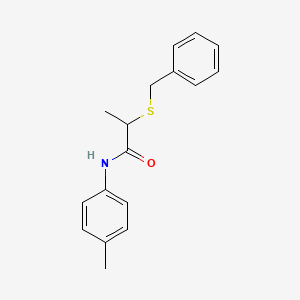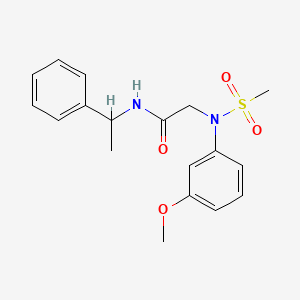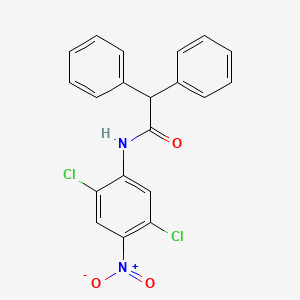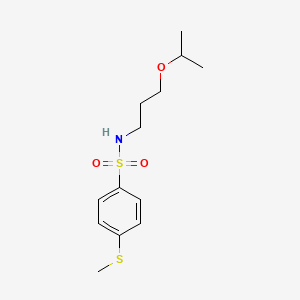
2-Benzylsulfanyl-N-p-tolyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-N-p-tolyl-propionamide is an organic compound characterized by the presence of a benzylsulfanyl group and a p-tolyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-N-p-tolyl-propionamide typically involves the reaction of benzyl mercaptan with p-tolyl propionamide under specific conditions. One common method is a one-pot, two-step synthesis, which is environmentally friendly and uses water as the reaction medium . The reaction starts with the formation of an intermediate, which then undergoes further reactions to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfanyl-N-p-tolyl-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-N-p-tolyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-N-p-tolyl-propionamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, leading to its observed effects .
Comparison with Similar Compounds
2-Benzylsulfanylbenzothiazole: Shares the benzylsulfanyl group but has a different core structure.
N-p-tolylacetamide: Similar in having the p-tolyl group but lacks the benzylsulfanyl group.
Benzylsulfanyl derivatives: Various compounds with the benzylsulfanyl group attached to different backbones.
Uniqueness: 2-Benzylsulfanyl-N-p-tolyl-propionamide is unique due to the combination of the benzylsulfanyl and p-tolyl groups attached to a propionamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-8-10-16(11-9-13)18-17(19)14(2)20-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQPZYIYFKNEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4914055.png)
![(2R*,6S*)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4914060.png)

![N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B4914073.png)
![1-(2,4-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B4914081.png)
![2-Chlorobenzyl [6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide](/img/structure/B4914084.png)

![[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B4914099.png)
![2-(3-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B4914105.png)
![(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B4914117.png)

![2-chloro-4-[5-[(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4914129.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(2-phenylethynyl)benzoate](/img/structure/B4914133.png)
![ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B4914147.png)
